[1-Benzothiophen-3-yl(2-methylcyclopropyl)methyl](methyl)amine
Description
Structural Features and Heterocyclic Core Significance
1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine (CAS: 1218404-81-9) is a benzothiophene-derived compound with a molecular formula of $$ \text{C}{14}\text{H}{17}\text{NS} $$ and a molecular weight of 231.36 g/mol. Its structure comprises three key components:
- Benzothiophene core : A bicyclic aromatic system featuring a benzene ring fused to a thiophene moiety at the 4,5-positions. This scaffold is electronically delocalized, enabling interactions with biological targets through π-π stacking and hydrophobic effects.
- 2-Methylcyclopropyl group : A strained cyclopropane ring substituted with a methyl group at the 2-position, contributing steric bulk and conformational rigidity.
- Methylamine side chain : A primary amine functionalized with a methyl group, enhancing solubility and enabling hydrogen-bonding interactions.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{17}\text{NS} $$ | |
| Molecular Weight | 231.36 g/mol | |
| Heterocyclic System | Benzo[b]thiophene | |
| Substituents | 2-Methylcyclopropyl, methylamine |
The benzothiophene core is a privileged structure in medicinal chemistry due to its:
- Bioisosteric potential : Mimics indole and naphthalene systems while introducing sulfur-based electronic modulation.
- Metabolic stability : Resistance to oxidative degradation compared to purely hydrocarbon frameworks.
- Versatile derivatization : Allows functionalization at the 2-, 3-, and 7-positions for structure-activity relationship (SAR) optimization.
Historical Context of Benzothiophene-Containing Compounds in Medicinal Chemistry
Benzothiophene derivatives have been integral to pharmaceutical development since the 1980s, with notable milestones:
Early Therapeutic Agents
Modern Applications
Recent advancements (2002–2024) have expanded benzothiophene roles in:
Emergence of 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine
This compound represents a third-generation benzothiophene derivative optimized for:
- Spatial constraint : The 2-methylcyclopropyl group enforces a bent conformation, potentially enhancing target selectivity.
- Amine functionality : The methylamine side chain introduces a protonatable nitrogen, facilitating membrane penetration and CNS activity.
Patent analyses reveal its structural uniqueness compared to earlier analogs:
Properties
IUPAC Name |
1-(1-benzothiophen-3-yl)-N-methyl-1-(2-methylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-9-7-11(9)14(15-2)12-8-16-13-6-4-3-5-10(12)13/h3-6,8-9,11,14-15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAJMOZGDQACAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CSC3=CC=CC=C32)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine typically involves:
- Construction of the 2-methylcyclopropyl moiety.
- Attachment of the benzothiophene ring at the 3-position.
- Introduction of the methylamine group on the benzylic carbon adjacent to the cyclopropyl unit.
This sequence requires careful control of stereochemistry and functional group compatibility, often using transition-metal catalysis and selective amination techniques.
Preparation of the 2-Methylcyclopropyl Intermediate
The 2-methylcyclopropyl unit is commonly synthesized via cyclopropanation reactions, which can be achieved by:
- Simmons–Smith Reaction : Using diiodomethane and zinc-copper couple to cyclopropanate alkenes.
- Carbene Insertion : Employing diazo compounds or metal-carbenoids to insert a carbene into alkenes.
For methyl-substituted cyclopropyl derivatives, substituted alkenes such as 2-methyl-1-propene are used as substrates. The reaction conditions are carefully optimized to favor the formation of the 2-methylcyclopropyl ring with the desired stereochemistry.
Functionalization of Benzothiophene at the 3-Position
The benzothiophene moiety is functionalized at the 3-position to allow coupling with the cyclopropylmethyl fragment. Common methods include:
- Lithiation and Electrophilic Quenching : Directed ortho-lithiation at the 3-position followed by reaction with electrophiles.
- Cross-Coupling Reactions : Using palladium-catalyzed Suzuki or Negishi couplings to attach substituents at the 3-position.
These methods enable the introduction of side chains or functional groups that can later be transformed into amine-bearing moieties.
Catalytic Methods for N-Methylation and Amination
Recent research highlights the use of transition-metal catalysts, especially iridium complexes, to facilitate N-methylation of amines with high efficiency and selectivity. For example:
| Catalyst Type | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Iridium-based complex (Cat. 1) | 0.2 mol %, Cs2CO3 20 mol %, MeOH, 100 °C, 16 h, Ar atmosphere | High yields (up to 95%) | Mild conditions, scalable synthesis |
This catalytic system allows one-pot synthesis of N-methylated tertiary amines from primary amines and aldehydes, which can be adapted for the preparation of 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine by selecting appropriate aldehyde and amine substrates.
Representative Synthetic Procedure (Adapted from Literature)
Synthesis of 3-(2-methylcyclopropyl)benzothiophene aldehyde
- Lithiation of benzothiophene at 3-position followed by quenching with an aldehyde precursor containing the 2-methylcyclopropyl group.
Reductive Amination with Methylamine
- To a solution of the aldehyde (0.2 mmol) in dry methanol (1.2 mL) under argon, add methylamine (0.2 mmol), iridium catalyst (0.2 mol %), and cesium carbonate (20 mol %).
- Heat the mixture at 100 °C for 16 hours.
- Cool, remove solvent, and purify the product by column chromatography.
Purification and Characterization
- The crude product is purified using EtOAc/hexane mixtures.
- Characterization is performed by NMR spectroscopy and mass spectrometry to confirm structure and purity.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanation | Alkene + CH2I2 + Zn-Cu | 2-Methylcyclopropyl intermediate |
| 2 | Lithiation & Electrophilic Quench | n-BuLi, aldehyde | 3-Formylbenzothiophene derivative |
| 3 | Reductive Amination | Methylamine, Ir catalyst, Cs2CO3, MeOH, 100 °C, 16 h | N-Methylated amine product |
| 4 | Purification | Column chromatography (EtOAc/hexane) | Pure 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine |
Research Findings and Optimization Notes
- The use of iridium catalysts in reductive amination provides high selectivity for tertiary amine formation with minimal side reactions.
- Cesium carbonate acts as a base to facilitate imine formation and stabilization during the reaction.
- Methanol is the preferred solvent, balancing solubility and reaction kinetics.
- Reaction temperature of 100 °C and an inert atmosphere (argon) are critical to maximize yield and prevent oxidation.
- The synthesis is amenable to scale-up, maintaining efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxidized derivatives.
Reduction: : Reduction reactions can reduce specific functional groups within the molecule.
Substitution: : Substitution reactions can replace one or more substituents on the benzothiophene ring or cyclopropyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
The compound's potential biological activities have been predicted using computational methods, suggesting several areas of interest:
- Neurotransmitter Modulation : May influence serotonin or dopamine receptors, indicating potential applications in neuropharmacology.
- Anticancer Properties : Many benzothiophene derivatives exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in oncology.
- Antioxidant Activity : The compound may neutralize free radicals, contributing to its therapeutic potential.
Case Studies and Research Findings
While specific research on 1-benzothiophen-3-yl(2-methylcyclopropyl)methyl(methyl)amine is limited, related studies on benzothiophene derivatives provide insights into its potential applications:
- Neuropharmacological Studies : Research indicates that benzothiophene derivatives can modulate neurotransmitter systems, which could lead to novel treatments for neurological disorders.
- Anticancer Research : Several studies have documented the cytotoxic effects of benzothiophene compounds against various cancer cell lines, suggesting that further exploration of this compound could yield significant findings in cancer therapy.
- Antioxidant Studies : Investigations into related compounds have shown promising antioxidant properties, highlighting the need for comprehensive studies on the radical scavenging abilities of this specific amine derivative.
Mechanism of Action
The mechanism by which 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural Analog: 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine
Key Differences :
- Substituent : Replaces the 2-methylcyclopropyl group with a pyridin-3-yl ring.
- Amine Group : Ethylamine instead of methylamine.
- Molecular Weight : Estimated to be higher due to the pyridine ring (vs. cyclopropane).
Implications :
- The ethylamine group increases steric bulk, which may alter receptor binding kinetics or metabolic oxidation rates relative to the methylamine derivative.
Table 1: Structural and Functional Comparison
Structural Analog: Methyl[(2-methylcyclopropyl)methyl]amine
Key Differences :
- Core Structure : Lacks the benzothiophene ring.
- Substituent : Only a 2-methylcyclopropylmethyl group attached to methylamine.
Implications :
Table 2: Simplified Analog Comparison
Research Findings and Implications
- Cyclopropane Advantage : The 2-methylcyclopropyl group in the target compound likely enhances metabolic stability compared to linear alkyl or pyridinyl substituents, as strain energy may deter enzymatic oxidation .
- Benzothiophene Role : The aromatic system is critical for π-π stacking interactions, absent in simpler analogs like methyl[(2-methylcyclopropyl)methyl]amine .
Biological Activity
1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine is a synthetic organic compound characterized by its unique structural features, including a benzothiophene moiety and a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology.
- Chemical Formula : C14H17NS
- Molecular Weight : 231.36 g/mol
- IUPAC Name : 1-(1-benzothiophen-3-yl)-N-methyl-1-(2-methylcyclopropyl)methanamine
- PubChem CID : 43485827
Biological Activity Overview
The biological activity of 1-benzothiophen-3-yl(2-methylcyclopropyl)methylamine can be categorized into several key areas based on existing literature and computational predictions:
1. Neurotransmitter Modulation
The compound is hypothesized to interact with neurotransmitter systems, potentially influencing serotonin and dopamine receptors. Such interactions may underlie its effects on mood regulation and cognitive functions.
2. Anticancer Properties
Benzothiophene derivatives have been noted for their cytotoxic effects against various cancer cell lines. The compound may exhibit similar properties, potentially through mechanisms such as:
- Inducing apoptosis in neoplastic cells
- Inhibiting cell proliferation
3. Antioxidant Activity
The presence of the benzothiophene structure suggests that the compound may possess antioxidant properties, which could contribute to its therapeutic potential by neutralizing free radicals and reducing oxidative stress.
Comparative Analysis with Related Compounds
To better understand the potential of 1-benzothiophen-3-yl(2-methylcyclopropyl)methylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylbenzothiophene | Benzothiophene core | Anticancer properties |
| 3-(Cyclopropylmethyl)-aniline | Cyclopropyl and amine | Neurotransmitter modulation |
| 5-Methylbenzothiazole | Similar ring structure | Antioxidant activity |
This table highlights how the unique combination of structural features in 1-benzothiophen-3-yl(2-methylcyclopropyl)methylamine may enhance its bioactivity compared to other derivatives.
Case Studies and Research Findings
Although direct case studies focusing solely on 1-benzothiophen-3-yl(2-methylcyclopropyl)methylamine are scarce, related research provides insights into its potential applications:
- Cancer Treatment : Studies on benzothiophene analogs indicate significant cytotoxicity against cancer cell lines, suggesting that this compound could be explored for similar effects.
- Neurodegenerative Diseases : The inhibition of histone deacetylases by related compounds points towards potential applications in treating neurodegenerative diseases through modulation of gene expression .
Safety Information
Handling precautions for 1-benzothiophen-3-yl(2-methylcyclopropyl)methylamine should be observed due to the presence of an aromatic amine group, which is associated with various hazardous properties. Safety data indicates potential risks including:
- Toxicity upon ingestion (H302)
- Skin irritation (H315)
- Eye irritation (H319)
Q & A
Q. What are the optimal synthetic routes for 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine, and how can reaction conditions be systematically optimized?
Answer: The synthesis of this compound likely involves multi-step reactions, such as nucleophilic substitution or reductive amination. Key parameters to optimize include:
- Catalysts : Palladium or copper catalysts (e.g., for cross-coupling reactions) .
- Solvents : Polar aprotic solvents (DMF, toluene) under inert atmospheres .
- Temperature : Controlled heating (e.g., 60–100°C) to enhance reaction rates while avoiding decomposition .
- pH : Neutral to mildly basic conditions to stabilize the amine group .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd/C (5–10 mol%) | +25–30% | |
| Solvent | DMF | +15% vs. Toluene | |
| Temperature | 80°C | Maximizes rate | |
| Reaction Time | 12–24 hours | >90% conversion |
Q. How can the structural conformation of 1-Benzothiophen-3-yl(2-methylcyclopropyl)methylamine be validated, and what analytical techniques are most reliable?
Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the benzothiophene and cyclopropane moieties. The methylamine group will show a singlet at ~2.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, though limited by crystallizability .
Q. What preliminary biological assays are recommended to evaluate its neuroactive potential?
Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors due to structural similarity to psychoactive amines .
- Enzyme Inhibition Studies : Test monoamine oxidase (MAO) inhibition using fluorometric assays .
- In Vitro Toxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity .
Advanced Research Questions
Q. How do steric effects from the 2-methylcyclopropyl group influence binding affinity to biological targets?
Answer: The cyclopropane ring introduces torsional strain, potentially enhancing binding through:
Q. Methodological Approach :
Q. How can contradictory data on its stability under varying pH and temperature conditions be resolved?
Answer: Contradictions may arise from differences in solvent systems or impurity profiles. A systematic approach includes:
- Accelerated Stability Testing : Use HPLC to monitor degradation products at 40°C/75% RH over 30 days .
- pH-Rate Profiling : Determine degradation kinetics across pH 3–10 .
- Mass Balance Studies : Quantify intact compound vs. degradation byproducts .
Q. Table 2: Stability Under Stress Conditions
| Condition | Degradation Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| pH 3 (aqueous) | Hydrolysis | 7 | |
| pH 7 (aqueous) | Oxidation | 21 | |
| 40°C (dry) | Thermal | >30 |
Q. What computational methods are suitable for predicting its environmental fate and biodegradation pathways?
Answer:
- QSAR Models : Predict biodegradability using EPI Suite or TEST software .
- Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to simulate phase I/II metabolism .
- Ecotoxicity Profiling : Estimate LC for aquatic organisms via ECOSAR .
Q. How can conflicting in vitro vs. in vivo neuroactivity data be reconciled?
Answer: Discrepancies may arise from bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic Studies : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability .
- Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation .
- Blood-Brain Barrier (BBB) Penetration Assays : Use parallel artificial membrane permeability assays (PAMPA-BBB) .
Q. What advanced techniques are recommended for resolving stereochemical uncertainties in its synthesis?
Answer:
- Chiral HPLC : Separate enantiomers using cellulose-based columns .
- Circular Dichroism (CD) : Confirm absolute configuration if crystallography is impractical .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP ligands) to control stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
